molecular formula C8H18O2 B165326 2-Ethyl-1,3-hexanediol CAS No. 94-96-2

2-Ethyl-1,3-hexanediol

Cat. No.: B165326
CAS No.: 94-96-2
M. Wt: 146.23 g/mol
InChI Key: RWLALWYNXFYRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Ethyl-1,3-hexanediol (EHD) is a versatile compound with several applications. It is used as a boron extractant and a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles .

Mode of Action

It is known to cause moderate to severe irritation of mucous membranes, especially in the upper respiratory tract . This suggests that EHD may interact with cell membranes or proteins in the respiratory tract, leading to irritation.

Biochemical Pathways

It is known that ehd is produced through the aldol condensation of n-butyraldehyde and subsequent hydrogenation of the 2-ethyl-3-hydroxyhexanal . This suggests that EHD may interact with enzymes involved in these chemical reactions.

Pharmacokinetics

Plasma data from orally dosed rats exhibited dose-linearity over a 1.5-150 mg/kg range, with plasma EHD concentration vs. time plots resembling the intravenous time-course data . This suggests that EHD is absorbed, distributed, metabolized, and eliminated from the body in a first-order manner following either cutaneous or oral doses .

Result of Action

EHD is known to cause moderate to severe irritation of mucous membranes, especially in the upper respiratory tract . It is also known to cause moderate to severe irritation of the cornea and conjunctiva . These effects suggest that EHD may disrupt cell membranes or proteins, leading to cellular damage and inflammation.

Action Environment

The action of EHD can be influenced by environmental factors. For example, EHD is relatively insoluble in water, mineral oils, and paraffin oils, but it has good compatibility with aliphatic hydrocarbons . This suggests that the solubility and reactivity of EHD can be influenced by the presence of different solvents in the environment. Furthermore, EHD can react into the urethane matrix instead of volatilizing out of the coating when a two-package urethane is cured at elevated temperatures . This suggests that temperature can also influence the action of EHD.

Biochemical Analysis

Biochemical Properties

It is known to act as a reactive diol and viscosity reducer . When a two-package urethane is cured at elevated temperatures, 2-Ethyl-1,3-hexanediol reacts into the urethane matrix instead of volatilizing out of the coating . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.

Cellular Effects

It has been reported to cause moderate irritation to rabbit skin and severe irritation to the cornea and conjunctiva . It is also reported to be maternally toxic in rats at doses of 2000 mg/kg/day or more .

Molecular Mechanism

Its ability to act as a reactive diol suggests that it may interact with biomolecules through hydrogen bonding or other types of interactions .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be stable and does not decompose when distilled at normal pressure .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be maternally toxic at doses of 2000 mg/kg/day or more . The effects of different dosages of this compound have not been extensively studied.

Metabolic Pathways

It is produced commercially by hydrogenating butyraldol (2-ethyl-3-hydroxycaproaldehyde), suggesting that it may be involved in similar metabolic pathways .

Transport and Distribution

There is limited information available on the transport and distribution of this compound within cells and tissues. It is known to be poorly soluble in water, suggesting that it may require specific transporters or binding proteins for distribution .

Subcellular Localization

Its solubility properties suggest that it may be localized in hydrophobic compartments within the cell .

Scientific Research Applications

Solvent and Chemical Intermediate

EHD serves as an effective solvent in various formulations, particularly in the coatings and adhesives industry. Its ability to dissolve a wide range of substances makes it suitable for use in paints and varnishes, enhancing the flow and leveling properties of these products.

Plasticizer

EHD is utilized as a plasticizer in the production of plastics. It helps to improve the flexibility and durability of plastic materials, making them more suitable for diverse applications from consumer goods to industrial components.

Skin Care Products

EHD is included in several cosmetic formulations due to its low irritancy profile and ability to enhance skin penetration of active ingredients. Studies have shown that EHD can improve the delivery of hydrophilic compounds through the skin barrier, making it beneficial in lotions and creams .

Safety Assessments

Research on the safety of EHD in cosmetics indicates that it does not cause significant skin irritation or sensitization when used appropriately. For instance, a study involving repeated cutaneous exposure in rats showed no cumulative local skin irritation or systemic toxicity at specified doses .

Insect Repellent

EHD has been studied for its effectiveness as an insect repellent. Research indicates that it can be used in formulations alongside other repellents like DEET to enhance efficacy against mosquitoes . The compound acts by interfering with the sensory mechanisms of insects, thereby reducing their attraction to treated areas.

Toxicity Assessments

Comprehensive toxicity studies have been conducted to evaluate the safety profile of EHD. For example, studies on repeated exposure have shown minimal adverse effects on body weight and organ health in animal models . The LD50 values determined for EHD indicate that it has a relatively low acute toxicity profile.

Environmental Impact

EHD's environmental impact has also been assessed through various studies. It is classified as having low bioaccumulation potential, which is advantageous for its use in consumer products and industrial applications .

Case Studies

StudyFocusFindings
Reifenrath et al., 1982Skin PenetrationDemonstrated EHD's ability to enhance skin penetration of mosquito repellents; in vitro durations correlated with in vivo results .
Ballantyne et al., 1985Ocular IrritationInvestigated ocular effects; mild to severe conjunctivitis was observed but resolved within days without long-term effects .
Daicel Chemical Industries StudySkin SensitizationValidated the reliability of LLNA-DA for assessing skin sensitization; EHD showed no sensitization potential .

Biological Activity

2-Ethyl-1,3-hexanediol (EHD) is an aliphatic alcohol that has garnered attention for its various applications, particularly in the cosmetic and pharmaceutical industries. Its biological activity, including its safety profile and potential toxicological effects, has been the subject of numerous studies. This article aims to provide a comprehensive overview of the biological activity of EHD, supported by data tables and case studies.

EHD is primarily used as a solvent in cosmetic formulations and as an ingredient in insect repellents. Its chemical structure allows it to function effectively in these applications due to its solubility and low volatility.

Genotoxicity Studies

Several studies have evaluated the genotoxic potential of EHD. Notably, an in vitro study assessed its mutagenic and clastogenic properties using various test systems:

  • Ames Test : EHD did not produce dose-related increases in gene mutations.
  • CHO/HGPRT Forward Mutation Test : Similar results were observed, indicating no significant mutagenic activity.
  • Sister Chromatid Exchange Assay : No statistically significant increases were noted, suggesting minimal DNA damage.
  • Chromosome Aberration Tests : Small increases were observed only with S9 metabolic activation, but no evidence of clastogenicity was found in vivo .

The overall findings suggest that EHD is unlikely to pose a significant hazard as a genotoxic agent or carcinogenic initiator in animals.

Acute Toxicity

Acute toxicity studies on EHD revealed:

  • LD50 Values : The calculated LD50 for male rats was 10.88 mL/kg and for females was 9.51 mL/kg. Signs of toxicity included sluggishness and unsteady gait, with higher mortality observed at elevated doses .
  • Dermal Exposure : In a study involving rabbits, repeated dermal applications resulted in mild to severe conjunctivitis but no sensitization was observed .

Pharmacokinetics

EHD is rapidly absorbed following oral exposure but shows slower absorption through the skin. Key pharmacokinetic parameters include:

  • Oral Absorption : Approximately 95% absorption at low doses (1.5 mg/kg) and 100% at high doses (150 mg/kg).
  • Dermal Absorption : Only about 21% bioavailability in plasma after dermal application .
  • Half-Life : The half-life for oral absorption ranges from 0.14 to 0.54 hours, while dermal absorption has a half-life of approximately 16.48 hours .

Safety Assessments

Comprehensive safety assessments have been conducted on EHD, particularly regarding its use in consumer products:

Study TypeFindings
GenotoxicityNo significant mutagenic or clastogenic effects observed .
Acute ToxicityLD50 values indicate moderate toxicity; signs include lethargy and unsteady gait .
Dermal IrritationMild to severe irritation noted; no sensitization reported .

Case Study 1: Skin Sensitization

In a study assessing skin sensitization potential using the Local Lymph Node Assay (LLNA), EHD was found to have no sensitizing effects when applied to guinea pigs . This supports its safety for use in topical formulations.

Case Study 2: In Vivo Toxicity Assessment

An assessment involving repeated dosing of EHD in rats showed transient weight loss but no significant changes in clinical chemistry parameters or organ weights, indicating a relatively safe profile for short-term exposure .

Properties

IUPAC Name

2-ethylhexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLALWYNXFYRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025292
Record name 2-Ethyl-1,3-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless, odorless, hygroscopic liquid; [Hawley]
Record name 1,3-Hexanediol, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethohexadiol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3103
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

244.2 °C @ 760 MM HG
Record name 2-ETHYL-1,3-HEXANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

127 °C, 260 °F (127 °C) (OPEN CUP)
Record name Ethohexadiol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3103
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-ETHYL-1,3-HEXANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN WATER 0.6% WT/WT; SOLUBILITY OF WATER IN ETHOHEXADIOL 10.8% WT/WT; SOL IN ETHANOL, ISOPROPANOL, PROPYLENE GLYCOL, CASTOR OIL, MISCIBLE WITH CHLOROFORM, DIETHYL ETHER
Record name 2-ETHYL-1,3-HEXANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9325 @ 22 °C/4 °C, FAINT ODOR OF WITCH HAZEL; DISTILLATION RANGE 241-249 °C; DENSITY: 0.939-0.943 @ 20 °C/20 °C /CRUDE/
Record name 2-ETHYL-1,3-HEXANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

5.03
Record name 2-ETHYL-1,3-HEXANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

LESS THAN 0.01 MM HG @ 20 °C
Record name 2-ETHYL-1,3-HEXANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

SLIGHTLY OILY LIQ, COLORLESS LIQUID

CAS No.

94-96-2
Record name 2-Ethyl-1,3-hexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethohexadiol [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etohexadiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethohexadiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Hexanediol, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-1,3-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOHEXADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JGK7U88V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-ETHYL-1,3-HEXANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-40 °C
Record name 2-ETHYL-1,3-HEXANEDIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-1,3-hexanediol
Reactant of Route 2
2-Ethyl-1,3-hexanediol
Reactant of Route 3
2-Ethyl-1,3-hexanediol
Reactant of Route 4
2-Ethyl-1,3-hexanediol
Reactant of Route 5
2-Ethyl-1,3-hexanediol
Reactant of Route 6
2-Ethyl-1,3-hexanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.